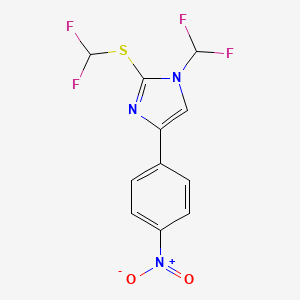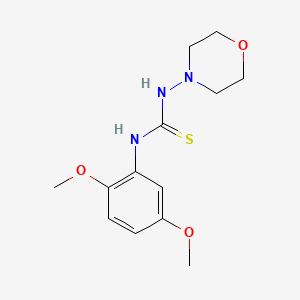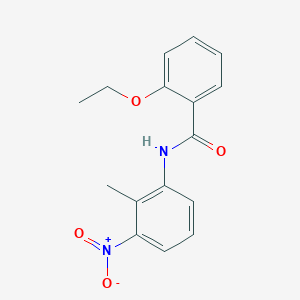![molecular formula C19H12N2O2 B5796397 6-([1,1'-Biphenyl]-2-yl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5796397.png)
6-([1,1'-Biphenyl]-2-yl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-([1,1’-Biphenyl]-2-yl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-([1,1’-Biphenyl]-2-yl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods allow for the efficient construction of the heterocyclic core. For instance, one common approach involves the condensation of a biphenyl-substituted aldehyde with a pyridine derivative under acidic conditions, followed by cyclization to form the desired pyrrolopyridine structure .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the scalability and reproducibility of the synthetic process.
Chemical Reactions Analysis
Types of Reactions
6-([1,1’-Biphenyl]-2-yl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base such as potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
6-([1,1’-Biphenyl]-2-yl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-([1,1’-Biphenyl]-2-yl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group can enhance the compound’s binding affinity to these targets, while the pyrrolopyridine core can modulate its activity. This dual functionality allows the compound to exert its effects through multiple pathways, making it a versatile tool in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: Known for their wide range of applications in medicinal chemistry and material science.
Pyrazolo[3,4-b]pyridines: Studied for their anticancer and antimicrobial properties.
Pyridazines and Pyridazinones: Investigated for their potential as enzyme inhibitors and therapeutic agents.
Uniqueness
6-([1,1’-Biphenyl]-2-yl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione stands out due to its unique structural combination of a biphenyl group and a pyrrolopyridine core. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
6-(2-phenylphenyl)pyrrolo[3,4-b]pyridine-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O2/c22-18-15-10-6-12-20-17(15)19(23)21(18)16-11-5-4-9-14(16)13-7-2-1-3-8-13/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPXDJFHAXFVCDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2N3C(=O)C4=C(C3=O)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
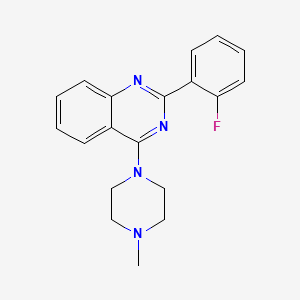
![4-chloro-N-[(E)-(2-fluorophenyl)methylideneamino]phthalazin-1-amine](/img/structure/B5796336.png)
![Ethyl 4-[(2-naphthalen-2-yloxyacetyl)amino]benzoate](/img/structure/B5796345.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5796352.png)
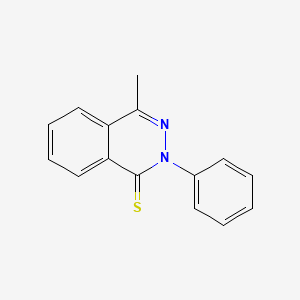
![5,5-dimethyl-3-{2-[3-(trifluoromethyl)phenoxy]ethyl}-2,4-imidazolidinedione](/img/structure/B5796375.png)

![N-[(E)-cyclohex-3-en-1-ylmethylideneamino]-3-nitrobenzamide](/img/structure/B5796399.png)
![4-(azepan-1-yl)-1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5796405.png)
![3-[3-(dimethylamino)-2-propen-1-ylidene]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B5796409.png)

